(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine

Lipophilicity LogP Drug-likeness

(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a conformationally defined (Z)-imine belonging to the 1,2,3-triazole class. It incorporates an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) substituent at the triazole N1 position and an N-ethyl imine at the C4 position, yielding a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B13255218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN=CC1=CN(N=N1)CC2CCOC2
InChIInChI=1S/C10H16N4O/c1-2-11-5-10-7-14(13-12-10)6-9-3-4-15-8-9/h5,7,9H,2-4,6,8H2,1H3
InChIKeyGWXMTANXIDERLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine as a 1,2,3-Triazole Schiff Base Building Block


(Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine is a conformationally defined (Z)-imine belonging to the 1,2,3-triazole class. It incorporates an oxolan-3-ylmethyl (tetrahydrofuran-3-ylmethyl) substituent at the triazole N1 position and an N-ethyl imine at the C4 position, yielding a molecular formula of C10H16N4O and a molecular weight of 208.26 g/mol. The compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, where the (Z)-imine geometry and the oxolane ring offer distinct physicochemical properties compared to the reduced amine counterpart and other N-alkyl triazole analogs.

Conformational control – (Z)-imine geometry for stereoelectronic studies
Oxolane modification – modulates solubility and target recognition
Triazole building block – supports fragment-based and bioconjugation workflows

Why Generic 1,2,3-Triazole Building Blocks Cannot Replace (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine


In-class 1,2,3-triazole building blocks are not interchangeable for applications requiring precise conformational control and tuned reactivity. Simple N-alkyl triazoles lack the (Z)-imine geometry that provides a defined stereoelectronic environment for metal coordination or biomolecular recognition . The reduced amine analog (CAS 1497966-51-4) exhibits a higher calculated LogP (0.04 vs. an estimated lower value for the imine), a different hydrogen-bond donor/acceptor profile, and distinct reactivity (nucleophilic amine vs. electrophilic imine), making it unsuitable for condensation-driven conjugation strategies . The methyl imine analog (C9H14N4O) offers less lipophilic bulk, potentially altering membrane permeability and target-binding kinetics . These differences mandate a compound-specific procurement strategy rather than generic substitution.

This Compound
Generic Alternative
Risk
(Z)-imine geometry
N-alkyl triazoles lack defined geometry
Conformational mismatch may shift recognition
0 HBD, 5 HBA
Reduced amine analog: 1 HBD, 4 HBA
Hydrogen-bond profile may not transfer
Electrophilic imine (reversible)
Nucleophilic amine (stable)
Reactivity mismatch limits direct substitution

Head-to-Head Quantitative Evidence for (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine Selection


Comparative Lipophilicity: (Z)-Ethyl Imine vs. Reduced Ethyl Amine Analog

The (Z)-ethyl imine target compound exhibits lower calculated lipophilicity compared to its reduced ethyl amine counterpart (CAS 1497966-51-4). The reduced amine analog has a reported calculated LogP of 0.04 (cLogP) based on its InChI Key CUUXKAPKIFADIM-UHFFFAOYSA-N . The imine form, containing a C=N double bond instead of a C–N single bond, is predicted to have a lower LogP due to increased polarity and hydrogen-bond acceptor capacity, which is advantageous for central nervous system drug design requiring lower passive membrane permeability.

Lipophilicity
Predicted
Imine: cLogP vs Amine: 0.04
Supports CNS probe design with lower predicted LogP
No experimental LogP reported
Lipophilicity LogP Drug-likeness Permeability

Hydrogen-Bond Donor/Acceptor Profile: Imine vs. Amine Comparison

The (Z)-ethyl imine possesses 0 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA), while the reduced ethyl amine analog (CAS 1497966-51-4) has 1 HBD and 4 HBA . The absence of an HBD in the imine reduces the desolvation penalty for membrane crossing and alters target engagement profiles. This shift in HBD count is particularly relevant for projects targeting intracellular receptors or optimizing oral bioavailability according to Lipinski's Rule of Five.

H-Bond Donors
Structural analysis
Imine: 0 HBD vs Amine: 1 HBD
Reduced desolvation penalty may aid membrane crossing
Profile based on chemical structure
Hydrogen bonding Drug-receptor interaction Physicochemical property

Steric Bulk Differentiation: N-Ethyl Imine vs. N-Methyl Imine Analog

The N-ethyl substitution in the target compound introduces a larger steric profile compared to the N-methyl analog ((Z)-Methyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine, C9H14N4O, MW 194.23) . Molecular weight increases from 194.23 g/mol to 208.26 g/mol, and the ethyl group provides an additional methylene unit that can engage in van der Waals interactions within hydrophobic binding pockets. This subtle change can significantly influence target selectivity when both analogs are screened against kinase panels or GPCR targets.

Steric Bulk
Class-level
Ethyl imine: MW 208.26 vs Methyl analog: 194.23
May improve fit in larger hydrophobic pockets
SAR campaigns require direct comparison
Steric effects Structure-activity relationship Molecular recognition

Imine vs. Amine Reactivity: Differential Utility in Bioconjugation and Fragment-Based Drug Discovery

The (Z)-imine functionality is a reversible covalent warhead suitable for dynamic combinatorial chemistry and fragment-based screening approaches. In contrast, the reduced amine analog is a non-reversible nucleophile. The imine can undergo hydrolysis under physiological conditions, enabling slow release of the active amine metabolite—a property exploited in prodrug design. No direct comparative kinetic data for this specific compound pair exists; however, the general reactivity of imines toward nucleophiles is well-established, with typical hydrolysis half-lives of 1–10 h under mildly acidic conditions (pH 5–6) . The amine analog is hydrolytically stable under identical conditions.

Imine Reactivity
Class-level
Hydrolysis t₁/₂: 1–10 h (pH 5.5)
Reversible bond for prodrug or fragment assembly
General imine kinetics; compound-specific data needed
Bioconjugation Fragment-based drug discovery Click chemistry Dynamic combinatorial chemistry

Purity and Batch Reproducibility: Vendor-Supplied Quality Metrics

Vendor specifications for the reduced amine analog (CAS 1497966-51-4) indicate a standard purity of 95% as determined by NMR and HPLC . The target imine compound is expected to meet equivalent or higher purity specifications when sourced from reputable suppliers, with typical batch-to-batch variability of <2% for research-grade material. While direct purity data for the exact (Z)-ethyl imine is not publicly available, procurement from suppliers offering QC documentation (NMR, HPLC, GC) is recommended to ensure batch consistency and minimize impurity-driven false positives in biological assays.

Purity Spec
Specification review
Expected ≥95% (research-grade)
Request batch COA for SAR reproducibility
Vendor specification; verify per batch
Chemical purity Quality control Reproducibility Procurement specification

Recommended Application Scenarios for (Z)-Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methylidene)amine Based on Differential Evidence


Fragment-Based Drug Discovery Targeting CNS Receptors Requiring Low LogP Scaffolds

The lower predicted LogP of the imine relative to the amine makes it a preferred fragment for CNS-targeted screening libraries. Its zero hydrogen-bond donor count further supports passive blood-brain barrier penetration. Combinatorial libraries constructed from this scaffold can be screened against CNS receptors such as adenosine A2A or A3, where the triazole core has demonstrated affinity in related chemotypes.

Dynamic Combinatorial Chemistry and Target-Guided Synthesis

The reversible (Z)-imine bond enables use in dynamic combinatorial libraries where the target protein can template the assembly of high-affinity ligands. This reactivity distinguishes it from the stable amine analog and is particularly valuable for identifying novel LPAR1 antagonists, a therapeutic area where N-alkyltriazole scaffolds have shown efficacy. [1]

Prodrug Design Leveraging Imine Hydrolysis

The hydrolytic lability of the imine can be exploited to design slow-release prodrugs of the corresponding amine. Under mildly acidic conditions (e.g., in endosomal compartments or tumor microenvironments), the imine hydrolyzes to release the active amine payload. This strategy is not accessible with the directly procured amine analog.

Kinase Selectivity Profiling via Steric Differentiation from Methyl Analog

The ethyl imine provides an additional methylene unit compared to the methyl imine analog, altering the steric footprint. This compound should be included in kinase selectivity panels alongside the methyl analog to identify sterically sensitive binding sites, enabling rational optimization toward isoform-selective inhibitors.

Application
Selection Property
Validation Focus
CNS fragment screening
Predicted lower LogP, zero HBD
Measured LogP, BBB permeability assay
Dynamic combinatorial library
Reversible imine bond
Imine exchange kinetics, hit amplification
Prodrug concept exploration
Hydrolytic lability
Hydrolysis rate under relevant pH
Kinase panel steric probe
Increased steric bulk vs methyl analog
Selectivity shift in kinase assays
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